tert-butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate
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Description
The compound contains a tert-butyl group, a carbamate group, and an azide group attached to a cyclopentane ring. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations due to its unique reactivity pattern . The carbamate group is a functional group that is derived from carbamic acid and is present in a variety of biological compounds. The azide group is a functional group that consists of three nitrogen atoms; it is highly reactive and is often used in click chemistry.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in it. The tert-butyl group is known for its unique reactivity pattern , and the azide group is highly reactive and can participate in a variety of reactions.Scientific Research Applications
1. Enantioselective Synthesis
tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate is an important intermediate in the enantioselective synthesis of various compounds. Ober et al. (2004) discussed its role in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its significance in the precise manipulation of molecular stereochemistry (Ober, Marsch, Harms, & Carell, 2004).
2. Synthesis of Biologically Active Compounds
Zhao et al. (2017) demonstrated the use of a similar tert-butyl carbamate compound in synthesizing omisertinib (AZD9291), a compound with significant biological activity. This research exemplifies the role of tert-butyl carbamates in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
3. Intermediate for CCR2 Antagonists
Campbell et al. (2009) described the synthesis of a tert-butyl carbamate derivative as a crucial intermediate for the production of CCR2 antagonists, a class of compounds with therapeutic potential in treating various inflammatory conditions (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
4. Mild and Efficient Synthesis Processes
Lebel and Leogane (2005) explored a mild and efficient one-pot Curtius rearrangement technique involving tert-butyl carbamate, demonstrating its utility in streamlining synthetic processes for complex molecules (Lebel & Leogane, 2005).
5. Genotoxic Impurity Characterization
Puppala, Subbaiah, and Maheswaramma (2022) used tert-butyl carbamate derivatives to characterize and evaluate genotoxic impurities in active pharmaceutical ingredients, demonstrating its application in drug safety and quality control (Puppala, Subbaiah, & Maheswaramma, 2022).
properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(azidomethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-6-4-5-8(9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILQIELFYMAFFC-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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